2-Chloro-4-nitrobenzoic acid

Description

Significance and Research Context of 2-Chloro-4-nitrobenzoic Acid (2C4NBA)

The importance of 2C4NBA stems from its versatility and its role in both applied and fundamental scientific investigations. It serves as a crucial starting material in the synthesis of more complex molecules and is also studied for its own intrinsic properties and environmental interactions.

Role as a Versatile Intermediate in Organic Synthesis

This compound is widely recognized as a versatile intermediate in the field of organic synthesis. solubilityofthings.com Its functional groups—carboxylic acid, chloro, and nitro groups—allow for a variety of chemical transformations. The presence of both a nitro and a chloro group facilitates electrophilic substitution reactions, enabling the efficient synthesis of more complex molecules. solubilityofthings.com This makes it a valuable precursor in the production of a wide array of organic compounds, including dyes and other industrial chemicals. nih.gov

The structural features of 2C4NBA allow it to participate in various chemical reactions, making it a key component in the synthesis of more elaborate molecules. solubilityofthings.com For instance, it can be used to synthesize other compounds through modifications of its functional groups. Many synthesis methods focus on producing 2C4NBA itself, highlighting its importance as a starting material. google.com

Applications in Pharmaceutical and Agrochemical Industries

The utility of 2C4NBA extends significantly into the pharmaceutical and agrochemical sectors. It is a key intermediate in the production of various pharmaceuticals and pesticides. solubilityofthings.comnih.gov Notably, 2C4NBA and its derivatives have been investigated for their potential as antiviral agents, particularly in the context of immunodeficiency diseases like HIV. acs.orgchemicalbook.comnih.gov Research has shown that it can be used to create co-crystals with other pharmaceutical compounds, potentially enhancing their physical and chemical properties. nih.govnih.gov

In the agrochemical industry, 2C4NBA is used in the synthesis of pesticides. nih.gov Its derivatives are also being explored for various biological activities, including antimicrobial and anti-inflammatory properties, which could lead to the development of new drugs.

Relevance in Environmental Chemistry and Bioremediation Studies

The presence of this compound in the environment, largely due to its use in industrial synthesis, has prompted research into its environmental fate and potential for bioremediation. solubilityofthings.comnih.gov As a chlorinated nitroaromatic compound, its impact on ecosystems is a subject of study. ontosight.ai

Research has identified microorganisms capable of degrading 2C4NBA, using it as a source of carbon, nitrogen, and energy. nih.gov For example, the bacterium Acinetobacter sp. strain RKJ12 has been shown to metabolize 2C4NBA through a novel pathway involving both oxidative and reductive steps. nih.gov This process involves the initial conversion of 2C4NBA to 2-hydroxy-4-nitrobenzoic acid and then to 2,4-dihydroxybenzoic acid, eventually breaking down into intermediates of the tricarboxylic acid (TCA) cycle. nih.gov Such studies are crucial for developing strategies to remediate sites contaminated with this compound.

Historical Context of Polymorphism Studies

This compound holds a historically significant place in the study of polymorphism, the ability of a solid material to exist in more than one form or crystal structure. As early as 1952, Ebert and Gottlieb used 2C4NBA as one of the key examples to demonstrate that different polymorphs of a compound could be distinguished by their infrared spectra. chemicalbook.com

More recent and detailed investigations have confirmed the existence of at least two polymorphic forms (Form I and Form II) of 2C4NBA. rsc.org These studies have employed a variety of analytical techniques, including X-ray powder diffraction, single-crystal X-ray diffraction, differential scanning calorimetry (DSC), and thermomicroscopy to characterize these forms. rsc.orgrsc.org It has been established that Form II is the thermodynamically stable form at temperatures below approximately 97 °C, above which it transitions to Form I. rsc.org The study of its solvates has also contributed to understanding its solid-state behavior. rsc.org

Nomenclature and Structural Representation in Academic Discourse

In scientific literature, this compound is referred to by several names and represented through various chemical notations. A clear understanding of its nomenclature and structure is fundamental for accurate academic communication.

The standard and most widely accepted name for this compound is This compound . nih.govmatrix-fine-chemicals.com It is also commonly abbreviated as 2C4NBA or simply CNBA in research articles. solubilityofthings.comnih.gov

Below is a table summarizing the key identifiers for this compound:

| Identifier Type | Value |

| IUPAC Name | This compound nih.govmatrix-fine-chemicals.com |

| CAS Number | 99-60-5 nih.govmatrix-fine-chemicals.com |

| Molecular Formula | C₇H₄ClNO₄ nih.govmatrix-fine-chemicals.com |

| Molecular Weight | 201.56 g/mol nih.govmatrix-fine-chemicals.com |

| InChI | InChI=1S/C7H4ClNO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11) nih.gov |

| InChIKey | QAYNSPOKTRVZRC-UHFFFAOYSA-N nih.govmatrix-fine-chemicals.com |

| SMILES | C1=CC(=C(C=C1N+[O-])Cl)C(=O)O nih.gov |

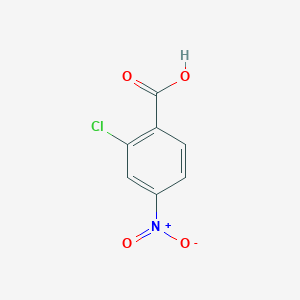

The structure of this compound consists of a benzene (B151609) ring substituted with a chlorine atom at position 2, a nitro group (NO₂) at position 4, and a carboxylic acid group (-COOH) at position 1.

A list of synonyms for this compound is provided in the table below:

| Synonym |

| Benzoic acid, 2-chloro-4-nitro- nih.gov |

| 4-nitro-2-chlorobenzoic acid nih.gov |

| o-Chloro-p-nitrobenzoic acid nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYNSPOKTRVZRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059198 | |

| Record name | Benzoic acid, 2-chloro-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99-60-5 | |

| Record name | 2-Chloro-4-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CHLORO-4-NITROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-chloro-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-chloro-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-4-nitrobenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NCV59M7PS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthesis Methodologies and Reaction Pathways of 2 Chloro 4 Nitrobenzoic Acid

Established Synthetic Routes to 2C4NBA

Traditional synthesis of 2-Chloro-4-nitrobenzoic acid relies on several well-documented, multi-step chemical transformations. These routes often begin with readily available substituted toluenes.

One of the most conventional methods for preparing 2C4NBA starts with p-nitrotoluene. This process involves two primary transformations: the chlorination of the aromatic ring followed by the oxidation of the methyl group.

The synthesis begins with the nitration of toluene (B28343) to produce p-nitrotoluene. chegg.com The subsequent chlorination introduces a chlorine atom onto the ring. The nitro group (-NO2) is a meta-director, while the methyl group (-CH3) is an ortho-para director. In p-nitrotoluene, the position ortho to the methyl group (and meta to the nitro group) is activated, leading to the formation of 2-chloro-4-nitrotoluene (B140621).

The final and critical step is the oxidation of the methyl group of 2-chloro-4-nitrotoluene into a carboxylic acid. This transformation can be achieved using strong oxidizing agents. A common method for the analogous oxidation of p-nitrotoluene to p-nitrobenzoic acid involves using sodium dichromate and concentrated sulfuric acid. orgsyn.org The mixture is heated, and after the reaction, the product is precipitated and purified. orgsyn.org However, this entire route starting from p-nitrotoluene is often described as being complicated and resulting in a final yield that is not very high. google.com

A patented method describes the synthesis of this compound from 2-chloro-4-nitro-6-hydroxy-isopropylbenzene. google.com This approach is noted for reducing the number of intermediate steps and improving the final product yield. google.com

The process involves reacting 2-chloro-4-nitro-6-hydroxy-isopropylbenzene with N-methylmorpholine, followed by the addition of a tetra-n-propyl titanate catalyst. The solution is heated and refluxed, then cooled to precipitate a solid. After filtration and washing, the pH is adjusted with oxalic acid to crystallize the final this compound product. google.com The yield of this method is reported to be high, ranging from 91% to 96% depending on the specific reaction conditions. google.com

Below is a table summarizing the reaction conditions and yields from different examples described in the synthesis.

| Moles of Starting Material¹ | Moles of N-methylmorpholine | Stirring Speed (rpm) | Reflux Time (min) | Final Yield |

| 3 mol | 4-6 mol | 170-190 | 90-110 | 91% |

| 2 mol | 5 mol | 180 | 100 | 93% |

| 3 mol | 6 mol | 190 | 110 | 96% |

| ¹ Starting Material: 2-chloro-4-nitro-6-hydroxy-isopropylbenzene |

An alternative synthetic pathway utilizes a toluene derivative as the starting material and proceeds through a sequence of photochlorination, nitration, and hydrolysis-oxidation. google.com A similar process is described for the synthesis of the related compound, 2-chloro-4-fluoro-5-nitrobenzoic acid, starting from 2-chloro-4-fluorotoluene (B151448). google.com

Photochlorination: The first step involves the chlorination of the methyl group under the influence of light. This radical substitution reaction converts the methyl group (-CH3) into a dichloromethyl (-CHCl2) or trichloromethyl (-CCl3) group. google.comgoogle.com For instance, 2-chloro-4-fluorotoluene is converted to 2-chloro-4-fluorobenzylidene dichloride. google.com

Mixed Acid Nitration: The resulting intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid. google.com The strong electron-withdrawing nature of the chlorinated side-chain makes this nitration step require controlled, often low-temperature, conditions to manage the reaction and avoid unwanted isomers. google.com

Hydrolysis-Oxidation: The final step is the conversion of the chlorinated side chain into a carboxylic acid group. This is achieved by hydrolysis, typically in an acidic medium, which transforms the dichloromethyl or trichloromethyl group into a carboxyl group, yielding the final benzoic acid derivative. google.comgoogle.com

This three-step process is reported to have a high total yield of over 80%, with the advantages of mild reaction conditions and a short process cycle, making it suitable for industrial production. google.com

Novel and Green Chemistry Approaches in 2C4NBA Synthesis

Modern synthetic chemistry emphasizes the development of "green" processes that are more efficient, produce less waste, and use less hazardous materials. These principles are being applied to the synthesis of 2C4NBA to improve upon traditional methods.

The use of catalysts is a cornerstone of green chemistry, as they can increase reaction rates and selectivity, often under milder conditions. In the synthesis from 2-chloro-4-nitro-6-hydroxy-isopropylbenzene, tetra-n-propyl titanate is employed as a catalyst to facilitate the transformation. google.com

Optimizing reaction conditions is another critical factor in improving synthetic efficiency and yield. The patented method provides specific parameters that have been refined to maximize the output of 2C4NBA. google.com The table below details the optimized conditions that result in yields exceeding 90%. google.com

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

| Starting Material | 3 mol | 2 mol | 3 mol |

| N-methylmorpholine | Not specified | 5 mol | 6 mol |

| Catalyst (tetra-n-propyl titanate) | 6 mol | 6 mol | 6 mol |

| Initial Temperature | 40-46 °C | 43 °C | 46 °C |

| Stirring Speed | 170-190 rpm | 180 rpm | 190 rpm |

| Reflux Temperature | 50-55 °C | 52 °C | 55 °C |

| Reflux Time | 90-110 min | 100 min | 110 min |

| Final Yield | 91% | 93% | 96% |

This data demonstrates how careful control over stoichiometry, temperature, and reaction time, enabled by a catalyst, leads to a highly efficient and high-yielding synthesis of this compound. google.com

Environmental Considerations in Synthetic Pathways

The production and application of this compound (2C4NBA) carry notable environmental implications. As a member of the chloronitroaromatic compounds (CNACs), 2C4NBA is utilized as a precursor in the synthesis of various industrial chemicals, including dyes and pigments. nih.gov Traditional synthesis routes often involve nitration using strong acids and chlorination, which can lead to the generation of hazardous waste streams. sigmaaldrich.comgoogle.com

The compound itself is recognized as a pollutant and is persistent in the environment. nih.gov Its presence has been detected in wastewater from manufacturing plants and in groundwater, raising concerns about its potential toxicity. nih.gov Studies have indicated that 2C4NBA can be weakly mutagenic, teratogenic, and carcinogenic. nih.gov

In response to these environmental concerns, research has focused on bioremediation as a potential method for detoxification. Microbial degradation offers an eco-friendly approach to managing waste containing 2C4NBA. For instance, Acinetobacter sp. strain RKJ12 has been shown to utilize 2C4NBA as its sole source of carbon, nitrogen, and energy, breaking it down into less harmful substances. nih.gov This biological pathway involves an initial oxidative dehalogenation, converting 2C4NBA to 2-hydroxy-4-nitrobenzoic acid, followed by further degradation. nih.gov The development of greener synthesis methods and effective bioremediation strategies are crucial for mitigating the environmental impact of this compound.

Derivatization Strategies and Functional Group Transformations

The chemical structure of 2C4NBA, featuring a carboxylic acid, a chloro group, and a nitro group, allows for a wide range of derivatization reactions. These transformations are key to creating new molecules with tailored properties for specific applications, particularly in medicinal chemistry.

Synthesis of Sulfamoyl Derivatives from 2C4NBA

A significant derivatization strategy involves the introduction of a sulfamoyl group, which is a key pharmacophore in many clinically important drugs. nih.gov The synthesis of sulfamoyl derivatives from 2C4NBA typically begins with the chlorosulfonation of the 2C4NBA starting material. This intermediate, 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid, can then be reacted with various amines or anilines to produce a diverse library of N-substituted sulfamoylbenzamide derivatives. nih.gov This multi-step process allows for the creation of complex molecules with potential therapeutic activities, such as antidiabetic agents. nih.gov

Table 1: Synthesis of Sulfamoyl Derivatives

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Chlorosulfonic acid | 2-Chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid |

| 2-Chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid | p-Chloroaniline | 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid |

| 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid | Thionyl chloride, various amines | 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives |

This table outlines the general pathway for creating sulfamoyl derivatives from 2C4NBA, as described in research. nih.gov

Reactions Involving the Nitro and Chloro Groups

The nitro and chloro substituents on the 2C4NBA aromatic ring are key sites for functional group transformations.

Nitro Group Reduction: The nitro group is strongly electron-withdrawing and can be readily reduced to an amino group (-NH2). This transformation is fundamental in synthetic chemistry as it converts the molecule into an aniline (B41778) derivative, opening up a vast array of subsequent reactions, such as diazotization or acylation. This reduction is a critical step in the synthesis of many pharmaceutical and dye intermediates.

Chloro Group Substitution: The chloro group can be replaced via nucleophilic aromatic substitution reactions. For example, in the microbial degradation of 2C4NBA by Acinetobacter sp., the first step is an oxidative ortho dehalogenation where the chlorine atom is replaced by a hydroxyl group (-OH) to form 2-hydroxy-4-nitrobenzoic acid. nih.gov In synthetic applications, the chloro group can be substituted by other nucleophiles, such as amines, to yield N-substituted anthranilic acid derivatives. sigmaaldrich.com

Table 2: Key Reactions of Functional Groups

| Functional Group | Reaction Type | Reagent/Condition | Product Type |

|---|---|---|---|

| Nitro (-NO₂) | Reduction | e.g., Metal catalysts (Pd, Pt), H₂ | Amino (-NH₂) derivative |

| Chloro (-Cl) | Nucleophilic Aromatic Substitution | e.g., Amines, Hydroxides | Substituted benzoic acid derivative |

This table summarizes common transformations of the nitro and chloro groups on the 2C4NBA molecule.

Formation of Salts and Co-crystals with Pharmaceutical Relevance

This compound, which has been investigated as a potential antiviral and anti-cancer agent, can be formulated into molecular salts and co-crystals to enhance its physicochemical properties. nih.gov The formation of salts and co-crystals is a widely used strategy in the pharmaceutical industry to improve characteristics such as solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). wits.ac.za

By reacting 2C4NBA with pharmaceutically acceptable compounds (coformers), a variety of new solid forms can be created. nih.gov For instance, co-crystals have been successfully synthesized with nicotinamide (B372718) and isonicotinamide, while molecular salts have been formed with compounds like 2-aminobenzoic acid and 2-aminopyridine. nih.govnih.govacs.org These new structures are held together by specific intermolecular interactions, such as strong hydrogen bonds and, in some cases, weaker halogen bonds. nih.govacs.org The resulting co-crystals and salts often exhibit different melting points and thermal stability compared to the parent compound, indicating the formation of new, distinct crystalline solids. nih.govwits.ac.za

Table 3: Examples of 2C4NBA Salts and Co-crystals

| Coformer / Salt Former | Resulting Complex Type | Key Intermolecular Interaction |

|---|---|---|

| Isonicotinamide | Co-crystal | Hydrogen bond |

| 3,3-Diethylpyridine-2,4(1H,3H)-dione | Co-crystal | Hydrogen bond |

| Pyrrolidin-2-one | Co-crystal | Hydrogen bond |

| 2-Aminobenzoic acid | Molecular Salt | Hydrogen bond (N-H···O) |

| 2-Aminopyridine | Molecular Salt | Halogen bond, Hydrogen bond |

| (2-Hydroxyethyl)ammonium | Molecular Salt | Hydrogen bond |

This interactive table showcases various coformers used with 2C4NBA and the nature of the resulting complexes, based on published research. nih.govacs.org

Solid State Chemistry and Crystal Engineering of 2 Chloro 4 Nitrobenzoic Acid

Polymorphism and Phase Transformations

2-Chloro-4-nitrobenzoic acid is known to exist in at least two polymorphic forms, designated as Form I and Form II. rsc.orgrsc.org These different crystal structures of the same chemical entity can exhibit distinct physical and chemical properties.

The two polymorphic forms of this compound have been characterized using various analytical techniques, including single-crystal X-ray diffraction, infrared spectroscopy (IR), differential scanning calorimetry (DSC), and thermomicroscopy. rsc.org

Initial characterization of a commercially available powder of 2C4NBA identified it as Form I through FT-IR spectroscopy. rsc.org Recrystallization from various solvents, with the exception of water, consistently yielded Form II. rsc.org Interestingly, crystallization from an aqueous solution can result in the concomitant formation of both polymorphs, appearing as thin needles of Form II alongside clusters of smaller Form I crystals. rsc.org

Structurally, both polymorphs feature the organization of acid molecules into R2 2(8) dimer units. In Form I, this dimer arrangement is at the first graph set level, while in Form II, it is at the second level. rsc.orgbgu.ac.il

A summary of the crystallographic data for the two polymorphs is presented below:

| Parameter | Form I | Form II |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 12.336(3) | 13.568(3) |

| b (Å) | 3.868(1) | 6.009(1) |

| c (Å) | 17.151(3) | 10.435(2) |

| β (°) | 109.15(3) | 99.89(3) |

| Volume (ų) | 772.3(3) | 837.7(3) |

| Z | 4 | 4 |

Table based on data from New J. Chem., 2008, 32, 1747–1753. rsc.org

Thermodynamic stability studies have revealed the relationship between Form I and Form II. Slurry experiments have confirmed that Form I is the thermodynamically stable form at room temperature. rsc.org However, DSC analysis indicates that Form II is the stable crystalline form from absolute zero up to a transition point of approximately 97°C. rsc.orgbgu.ac.il Above this temperature, Form II transforms into Form I. rsc.orgbgu.ac.il

Mechanical stress and the presence of solvents can induce transformations between the polymorphic forms of 2C4NBA. Grinding experiments have shown that in the presence of catalytic amounts of most solvents, Form II will convert to the more stable Form I. rsc.org

However, when ground with water, both Form I and Form II convert to the monohydrate form. rsc.org Furthermore, grinding with 1,4-dioxane (B91453) or mesitylene (B46885) initially results in the formation of solvates. rsc.org Upon extended grinding for 60 minutes, these solvates transform into the more stable Form I. rsc.org

The existence of the two polymorphic forms has been confirmed by synchrotron powder diffraction measurements. rsc.orgbgu.ac.il This high-resolution technique has been instrumental in studying the phase transformations of 2C4NBA.

In situ synchrotron powder diffraction experiments have been conducted by heating a sample of Form II. Significant changes in the diffraction pattern, indicating the onset of the transformation to Form I, were observed starting at 83°C. rsc.org Further heating of the newly formed Form I and collecting diffraction patterns at various temperatures allowed for the detailed monitoring of the changes in its lattice parameters up to its melting point. rsc.org These studies did not reveal any further phase transformations for Form I upon heating. rsc.org

Solvates and Hydrates of 2C4NBA

In addition to polymorphism, this compound is known to form solvates and a hydrate, which are crystalline structures that incorporate molecules of the solvent into the crystal lattice.

A previously unknown monohydrate and five solvates of 2C4NBA have been discovered and characterized. rsc.org These were identified using techniques such as powder X-ray diffraction, single-crystal X-ray diffraction, differential scanning calorimetry, and thermogravimetric analysis. rsc.org

The solvates were readily obtained from the following solvents:

1,4-dioxane rsc.org

Dimethylsulfoxide rsc.org

Acetophenone rsc.org

p-Xylene rsc.org

Mesitylene rsc.org

In the crystal structures of the 1,4-dioxane, p-xylene, and mesitylene solvates, the 2C4NBA molecules form an acid-acid dimer motif, which is further stabilized by π–π stacking interactions. rsc.org Desolvation experiments have shown that the resulting product does not necessarily retain a crystal structure similar to that of the solvate. rsc.org

Crystal Structures and Stabilization by Intermolecular Interactions (e.g., π···π stacking)

The stabilization of 2C4NBA's crystal structures is often achieved through a combination of hydrogen bonding and other non-covalent forces, such as π···π stacking interactions. rsc.org In several of its solvated forms, including those with 1,4-dioxane, p-xylene, and mesitylene, the 2C4NBA molecules initially form robust acid-acid dimer motifs. rsc.org These dimeric units are then further organized and stabilized within the crystal lattice by π···π stacking interactions. rsc.org

Table 1: Crystal Structure Features of this compound Solvates

| Solvent | Key Supramolecular Motif | Stabilizing Interactions |

|---|---|---|

| 1,4-Dioxane | Acid-acid dimer | π···π stacking |

| p-Xylene | Acid-acid dimer | π···π stacking |

| Mesitylene | Acid-acid dimer | π···π stacking |

| Dimethylsulfoxide | - | - |

| Acetophenone | - | - |

Data sourced from a study on 2C4NBA solvates. rsc.org

Desolvation Processes and Resultant Crystal Structures

The study of solvates of 2C4NBA also extends to their desolvation behavior. rsc.org Research indicates that the removal of solvent molecules from a crystal lattice can lead to solid-state phase transformations. rsc.org A key finding is that the crystal structure of the resulting desolvated form is not necessarily related to the parent solvate structure. rsc.org

For example, desolvation experiments, including grinding, have been performed on various 2C4NBA solvates. Grinding solvates formed with 1,4-dioxane and mesitylene initially yields the solvate, but extended grinding leads to their transformation into the more stable, non-solvated Form I of 2C4NBA. rsc.org This highlights that the desolvation pathway can be influenced by mechanical stress and can lead to the thermodynamically most stable polymorphic form at room temperature. rsc.org

Molecular Salts and Cocrystals of 2C4NBA

This compound is a versatile building block for constructing multi-component crystalline materials, such as molecular salts and cocrystals, with various organic molecules, including those of pharmaceutical relevance. nih.govnih.gov

Crystal Engineering Approaches for Molecular Salt Synthesis

The synthesis of molecular salts of 2C4NBA is a prime example of applied crystal engineering. nih.govacs.org This approach involves the rational selection of co-formers, typically nitrogen-containing heterocyclic compounds like pyridyl derivatives or other amines, based on their pKa values relative to 2C4NBA. nih.gov The goal is to predictably form specific and robust supramolecular synthons—reliable recognition motifs between molecules—that guide the assembly of the desired crystal structure. acs.org By choosing co-formers with appropriate functional groups, it is possible to direct the formation of charge-assisted hydrogen bonds, which are fundamental to creating stable salt structures. nih.govacs.org A series of molecular salts of 2C4NBA have been successfully synthesized with compounds like 2-aminobenzoic acid, 2-aminopyrimidine, and various aminopyridines using this strategy. nih.gov

Role of Hydrogen Bonding in Supramolecular Assembly

Hydrogen bonding is the predominant force directing the self-assembly of molecules in the molecular salts and cocrystals of 2C4NBA. nih.govacs.org The specific nature and geometry of these hydrogen bonds dictate the resulting supramolecular architecture.

In the molecular salts of 2C4NBA formed with pyridine (B92270) and amine derivatives, the most crucial and recurring recognition motif is the charge-assisted acid···pyridine/amine heterosynthon. acs.org This synthon involves a proton transfer from the carboxylic acid group of 2C4NBA to the basic nitrogen atom of the co-former. acs.org The resulting electrostatic attraction between the newly formed carboxylate and ammonium/pyridinium ions, combined with the strong N-H···O hydrogen bond, makes this a highly stable and predictable interaction. It has been identified as the primary supramolecular synthon in a series of eight molecular salts of 2C4NBA. acs.org

The primary heterosynthons can further assemble into more complex, higher-order structures. acs.org A notable example is the crystal structure of the molecular salt of 2C4NBA with 2-aminobenzoic acid. In this structure, two interconnected supramolecular units form a cyclic tetrameric unit, characterized by an R₄²(8) graph set notation, through N-H···O hydrogen bonds. acs.org

These tetrameric units then serve as building blocks for even larger assemblies. They self-assemble through additional hydrogen bonds, including bifurcated N-H···O and O-H···O interactions, to form extended one-dimensional (1D) tapes or ribbons. acs.org In other systems, such as the cocrystal of 2C4NBA with 5-nitro-quinoline, hydrogen-bonded acid-base units are linked by C-H···O hydrogen bonds to create tape or ribbon structures that define the crystal's architecture. nih.gov

Table 2: Supramolecular Assembly in a 2C4NBA Molecular Salt (with 2-aminobenzoic acid)

| Level of Assembly | Key Synthon / Interaction | Resulting Architecture | Graph Set |

|---|---|---|---|

| Primary | Charge-assisted N-H···O hydrogen bond | Supramolecular Unit | - |

| Secondary | N-H···O hydrogen bond | Cyclic Tetrameric Unit | R₄²(8) |

| Tertiary | Bifurcated N-H···O and O-H···O hydrogen bonds | 1D Tape / Ribbon | - |

Data synthesized from the structural analysis of the 2C4NBA-2-aminobenzoic acid salt. acs.org

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation / Common Name |

|---|---|

| This compound | 2C4NBA |

| 1,4-Dioxane | - |

| Acetophenone | - |

| Dimethylsulfoxide | DMSO |

| Mesitylene | - |

| p-Xylene | - |

| 2-Aminobenzoic acid | - |

| 2-Aminopyrimidine | - |

Significance of Halogen Bonds in Crystal Packing

Halogen bonds have emerged as a significant noncovalent interaction in the field of crystal engineering, playing a crucial role in the assembly of supramolecular structures. researchgate.net In the context of this compound (2c4n), the presence of a chlorine atom provides the capacity for forming such interactions, which can be pivotal in dictating the crystal packing of its molecular salts and cocrystals. nih.gov

A detailed examination of the crystal structures of molecular adducts of 2c4n has revealed the notable occurrence and importance of halogen bonds, even in the presence of stronger hydrogen bonds. nih.gov Research has shown that a significant portion of both newly synthesized and previously reported molecular adducts of 2c4n feature halogen bonds in their crystal structures. researchgate.net Specifically, in one study, it was found that 4 out of 8 synthesized molecular salts and 12 out of 24 reported molecular adducts of 2c4n exhibited halogen bonds. researchgate.netnih.gov

Table 1: Prevalence of Halogen Bonds in Molecular Adducts of this compound (2c4n)

| Category | Total Number Studied | Number Exhibiting Halogen Bonds | Percentage Exhibiting Halogen Bonds |

|---|---|---|---|

| Synthesized Molecular Salts | 8 | 4 | 50% |

| Reported Molecular Adducts | 24 | 12 | 50% |

Data sourced from a detailed inspection of the crystal structures of salts/cocrystals of 2c4n. researchgate.netnih.gov

The significance of these interactions extends to the potential for designing new pharmaceutical products with defined structural and biological properties. nih.gov The incorporation of halogen atoms in drug molecules can lead to increased permeability and potentially enhanced oral bioavailability. acs.org

Physicochemical Property Enhancement in Cocrystals (e.g., thermal stability, powder flowability)

The formation of cocrystals is a well-established strategy in pharmaceutical sciences for enhancing the physicochemical properties of active pharmaceutical ingredients (APIs). While specific data on the powder flowability of this compound cocrystals is not extensively detailed in the cited literature, the general principles of cocrystal formation point towards such improvements. For instance, the formation of a pharmaceutical cocrystal involving halogen bonds as a key interaction has been shown to result in better powder flowability and thermal stability compared to the parent API. acs.org

This compound itself has been utilized as a coformer in the generation of a series of binary complexes, including three cocrystals and two molecular salts with several pharmaceutically relevant compounds. nih.gov This highlights its utility in the crystal engineering approach to modify and improve the properties of other molecules. nih.gov The resulting cocrystals and molecular salts are held together by a variety of heteromeric hydrogen-bonded interactions. nih.gov

The enhancement of thermal stability is a common outcome of cocrystallization. By forming a new crystalline lattice with a coformer, the cocrystal can exhibit a different, often higher, melting point and decomposition temperature than the individual components. This improved thermal stability is a desirable attribute in the manufacturing, storage, and handling of pharmaceutical products. Although specific thermal stability data for 2c4n cocrystals is not provided in the search results, the use of 2c4n as a coformer suggests its role in creating new solid forms with potentially modified and improved physicochemical characteristics. nih.gov

Biodegradation Pathways and Environmental Fate of 2 Chloro 4 Nitrobenzoic Acid

Microbial Degradation Mechanisms

Microbial degradation of 2-Chloro-4-nitrobenzoic acid involves a series of enzymatic reactions that transform the compound into less harmful substances. A key organism studied for its ability to metabolize this compound is Acinetobacter sp. strain RKJ12. nih.govresearchgate.net This bacterium employs a novel pathway that combines both oxidative and reductive processes to break down the aromatic ring and mineralize the compound. nih.govnih.gov

The bacterium Acinetobacter sp. strain RKJ12 can utilize this compound (2C4NBA) as its sole source of carbon, nitrogen, and energy. nih.govresearchgate.netasm.org The degradation process involves a series of metabolic intermediates, which have been identified through chromatographic and spectroscopic analysis. nih.govresearchgate.net Studies have shown that the genes responsible for this catabolic pathway are likely located on a transmissible plasmid of approximately 55 kb within the bacterium. nih.gov The degradation of 20 mM of 2C4NBA by this strain can be completed within 28 to 32 hours of incubation. nih.gov

The initial step in the metabolic pathway of 2C4NBA by Acinetobacter sp. strain RKJ12 is an oxidative ortho-dehalogenation. researchgate.netnih.gov This reaction is catalyzed by a mono-oxygenase enzyme and involves the removal of the chlorine atom from the aromatic ring, leading to the formation of 2-hydroxy-4-nitrobenzoic acid (2H4NBA). nih.govresearchgate.netnih.gov The initial release of chloride ions into the medium confirms that the degradation is initiated by this oxidative dechlorination reaction. nih.gov

Following the initial dehalogenation, 2H4NBA is further metabolized to 2,4-dihydroxybenzoic acid (2,4-DHBA). researchgate.netnih.gov This conversion is also mediated by a mono-oxygenase enzyme and involves an oxidative denitration, resulting in the release of nitrite (B80452) ions. researchgate.netnih.gov Stoichiometric analysis has shown that the conversion of one mole of 2C4NBA to 2,4-DHBA consumes one mole of O₂, indicating that a single mono-oxygenase is responsible for both the initial hydrolytic dechlorination and the subsequent oxidative denitration. nih.gov

The degradation pathway then proceeds through a reductive dehydroxylation of 2,4-dihydroxybenzoic acid. nih.gov This step results in the formation of salicylic (B10762653) acid, a key intermediate in the lower part of the degradation pathway. nih.govnih.gov

Acinetobacter sp. strain RKJ12 transforms salicylic acid into catechol. nih.govnih.gov Catechol is then subjected to ring cleavage by the enzyme catechol-1,2-dioxygenase. nih.gov This is an ortho ring cleavage mechanism, which breaks the aromatic ring of catechol to form cis,cis-muconic acid. nih.gov This step is a critical part of the funneling of aromatic compounds into central metabolic pathways.

The final stage of the degradation pathway involves the mineralization of the ring-cleavage product. The cis,cis-muconic acid formed from catechol is further metabolized, ultimately leading to the formation of intermediates of the Tricarboxylic Acid (TCA) cycle, such as acetate (B1210297) and pyruvate. nih.govnih.gov This completes the breakdown of the complex aromatic compound into basic cellular components, which can be used by the bacterium for energy and growth. nih.govnih.gov

Degradation by Acinetobacter sp. Strain RKJ12

Plasmid-encoded catabolic genes for degradation

The genetic basis for the degradation of 2C4NBA has been identified as being plasmid-encoded in certain bacteria. nih.gov In Acinetobacter sp. strain RKJ12, the complete catabolic pathway for 2C4NBA degradation is located on an approximately 55-kb transmissible plasmid. nih.gov This was confirmed through experiments where the plasmid was transferred to a derivative strain that could not degrade 2C4NBA, thereby conferring the degradation ability to the recipient. nih.gov This finding is significant as it suggests that the capacity to break down this pollutant can be transferred between bacteria in a contaminated environment through horizontal gene transfer. nih.gov

The degradation pathway in strain RKJ12 is a novel route involving both oxidative and reductive steps. nih.gov The process is initiated by a mono-oxygenase that performs an oxidative ortho dehalogenation, converting 2C4NBA into 2-hydroxy-4-nitrobenzoic acid (2H4NBA). nih.gov The same enzyme then metabolizes 2H4NBA into 2,4-dihydroxybenzoic acid (2,4-DHBA), with a concurrent release of chloride and nitrite ions. nih.gov Subsequent steps involve the reductive dehydroxylation of 2,4-DHBA to form salicylic acid, which is then metabolized to catechol. nih.gov The catechol undergoes ortho ring cleavage, ultimately leading to intermediates of the tricarboxylic acid (TCA) cycle. nih.gov

Table 1: Plasmid Details for 2C4NBA Degradation

| Bacterial Strain | Plasmid Size | Encoded Function | Reference |

|---|

Comparison with Degradation of Related Chloronitroaromatic Compounds (e.g., 2-chloro-4-nitrophenol)

The degradation of 2C4NBA can be compared with that of structurally similar compounds like 2-chloro-4-nitrophenol (B164951) (2C4NP). While both are chloronitroaromatic compounds, their degradation pathways can differ significantly depending on the microorganism.

For instance, the degradation of 2C4NBA by Acinetobacter sp. RKJ12 begins with an oxygenolytic dehalogenation. nih.gov In contrast, studies on the degradation of 2C4NP by other bacteria, such as Burkholderia sp. SJ98, have shown the process can be initiated by reductive dehalogenation. The degradation of 2C4NP by Burkholderia sp. RKJ 800 involves the formation of chlorohydroquinone (B41787) (CHQ) and hydroquinone (B1673460) (HQ) as major metabolites, with the stoichiometric release of nitrite and chloride ions.

Furthermore, the electrochemical reduction of 2C4NP in a microbial electrolysis cell (MEC) shows a complex degradation mechanism involving reduction, dechlorination, and denitrification. eeer.org This process yields a wide array of intermediate products, including 2-chloro-4-aminophenol, 4-aminophenol, and 2-chlorophenol, before eventual assimilation. eeer.org This highlights the diverse strategies microbes and electrochemical systems employ to break down these related, yet distinct, pollutants.

Table 2: Comparative Degradation Initiation of 2C4NBA and 2C4NP

| Compound | Organism/System | Initial Degradation Step | Key Intermediates | Reference |

|---|---|---|---|---|

| This compound (2C4NBA) | Acinetobacter sp. RKJ12 | Oxidative ortho dehalogenation | 2-hydroxy-4-nitrobenzoic acid, 2,4-dihydroxybenzoic acid | nih.gov |

| 2-chloro-4-nitrophenol (2C4NP) | Burkholderia sp. RKJ 800 | Not specified, release of Cl⁻ and NO₂⁻ | Chlorohydroquinone, Hydroquinone |

Bioremediation Potential

The ability of certain microorganisms to completely mineralize 2C4NBA makes them excellent candidates for bioremediation strategies aimed at cleaning up contaminated environments.

Utilization of 2C4NBA as a Sole Source of Carbon, Nitrogen, and Energy

A key indicator of high bioremediation potential is the ability of a microorganism to use a pollutant as its sole source of essential nutrients. Acinetobacter sp. strain RKJ12 has been shown to utilize this compound as its sole source of carbon, nitrogen, and energy. nih.gov This capability is highly advantageous for bioremediation as it means the bacterium can thrive and degrade the contaminant in environments where other nutrient sources might be scarce, without the need for expensive nutrient amendments. nih.gov The bacterium's ability to mineralize the compound ensures its complete removal from the environment, converting it into harmless cellular components and inorganic ions. nih.gov

Application in Contaminated Site Remediation

The isolation of potent degrading strains like Acinetobacter sp. RKJ12 from chloronitroaromatic compound-contaminated soil in India underscores their direct relevance to in-situ bioremediation. nih.gov Such indigenous microorganisms are already adapted to the contaminated environment, making them ideal for bioaugmentation strategies. Bioremediation offers a cost-effective and environmentally friendly alternative to traditional remediation methods like excavation and landfilling, which are expensive and merely transfer the problem elsewhere. The application of such bacteria could involve stimulating the existing microbial population (biostimulation) or introducing cultured, highly efficient strains to the site (bioaugmentation) to accelerate the cleanup of soil and groundwater contaminated with 2C4NBA.

Advanced Oxidation and Electrochemical Degradation Methods

Beyond biological treatments, chemical and electrochemical methods known as Advanced Oxidation Processes (AOPs) are being investigated for the degradation of recalcitrant pollutants like 2C4NBA. eeer.org These methods rely on the generation of highly reactive species, such as hydroxyl radicals (•OH), to break down organic molecules. researchgate.net

While specific studies on AOPs for 2C4NBA are limited, research on analogous compounds like 4-chloro-2-nitrophenol (B165678) (4C-2-NP) and 4-chlorobenzoic acid (pCBA) provides valuable insights. nih.govresearchgate.net A comparative study on 4C-2-NP degradation found that the effectiveness of various AOPs followed the order: UV/Fenton > UV/TiO₂ > UV/H₂O₂ > Fenton > H₂O₂ > UV. nih.gov The UV/Fenton process was the most effective for mineralization. nih.gov Similarly, plasma-based AOPs have been shown to be effective in degrading 4-chlorobenzoic acid. researchgate.net

Electrochemical methods also show promise. The degradation of 2-chloro-4-nitrophenol has been successfully demonstrated in a microbial electrolysis cell (MEC), where cathodic reduction breaks down the molecule. eeer.org These findings suggest that AOPs and electrochemical techniques could serve as effective, albeit potentially more costly, alternatives or complementary treatments to bioremediation for sites heavily contaminated with this compound. eeer.orgnih.gov

Spectroscopic and Computational Analysis of 2 Chloro 4 Nitrobenzoic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in identifying and characterizing the different physical and chemical properties of 2-chloro-4-nitrobenzoic acid.

Infrared (IR) spectroscopy has proven to be a valuable tool for the study of polymorphism in this compound. chemicalbook.com This compound is known to exist in at least two polymorphic forms, designated as modification I and modification II. solubilityofthings.com These two forms exhibit noticeable differences in their IR spectra, allowing for their differentiation. solubilityofthings.com Historically, this compound was one of the compounds used to demonstrate the utility of IR spectroscopy in identifying and distinguishing between polymorphs. chemicalbook.com

The IR spectra of the polymorphs are influenced by the differences in their crystal packing and intermolecular interactions, particularly hydrogen bonding. In the solid state, carboxylic acids like 2C4NBA typically form hydrogen-bonded dimers. The vibrational frequencies of the carbonyl (C=O) and hydroxyl (O-H) groups in the carboxylic acid moiety are sensitive to the strength and nature of these hydrogen bonds. Variations in the hydrogen bonding patterns between polymorphs lead to shifts in the corresponding IR absorption bands. For instance, a study on a cocrystal of 2C4NBA with nicotinamide (B372718) highlighted the role of hydrogen bonding in the formation of the crystal lattice. nih.gov

Table 1: Selected IR Absorption Bands for this compound Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H | 3294–3524 | Stretching vibration in amide derivatives |

| C=O | 1614–1692 | Carbonyl stretching in amide derivatives |

| NO₂ (asymmetric) | 1506–1587 | Asymmetric stretching of the nitro group |

| NO₂ (symmetric) | 1302–1378 | Symmetric stretching of the nitro group |

| SO₂ (asymmetric) | 1302–1398 | Asymmetric stretching in sulfonamide derivatives |

| SO₂ (symmetric) | 1127–1183 | Symmetric stretching in sulfonamide derivatives |

This table presents data for derivatives of this compound, illustrating typical vibrational frequencies for key functional groups. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of this compound and understanding its behavior in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of a derivative of this compound, the aromatic protons typically appear as distinct signals in the downfield region, with their chemical shifts and coupling patterns providing information about their positions on the benzene (B151609) ring. researchgate.net For example, in derivatives, the two aromatic protons of the this compound moiety have been observed at around δ 8.50 ppm and δ 7.50 ppm. researchgate.net

The study of 2C4NBA in various solvents at different concentrations using ¹H NMR reveals insights into its association in solution. actachemicamalaysia.com In less polar solvents, the presence of hydrogen-bonded dimers can be inferred, while in polar solvents, interactions with solvent molecules become more prominent. actachemicamalaysia.com The chemical shifts of the carboxylic acid proton are particularly sensitive to these interactions. The existence of two conformations of 2C4NBA can also be investigated through NMR studies. actachemicamalaysia.com

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the chloro and nitro substituents, as well as the carboxylic acid group.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 8.50 | Aromatic proton |

| ¹H | 7.50 | Aromatic proton |

| ¹³C | 17.72 - 168.51 | Various carbon signals in derivatives |

This table provides representative chemical shift ranges for the aromatic protons and carbons in derivatives of this compound. researchgate.net

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in the crystalline state of this compound and its derivatives. Both powder XRD (PXRD) and single-crystal XRD are employed for this purpose.

Single-crystal XRD has been used to structurally characterize the two polymorphic forms of 2C4NBA, revealing that in both modifications, the acid molecules form centrosymmetric R²₂(8) dimer units through hydrogen bonding between their carboxylic acid groups. actachemicamalaysia.comnih.gov PXRD is useful for identifying the polymorphic form of a bulk sample and for studying phase transformations. actachemicamalaysia.comnih.gov

Table 3: Crystallographic Data for a Molecular Salt of this compound

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| N-H···O Bond Distance (Å) | 2.734 |

| N-H···O Bond Angle (°) | 164.40 |

| Supramolecular Unit | Cyclic tetrameric unit with an R⁴₂(8) graph set |

This table presents selected crystallographic data for a molecular salt of this compound with 2-aminobenzoic acid. researchgate.net

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis techniques used to study the thermal behavior and phase transitions of this compound.

DSC measurements have been instrumental in characterizing the polymorphic system of 2C4NBA. solubilityofthings.comactachemicamalaysia.comnih.gov It has been shown that modification II is the thermodynamically stable form at lower temperatures and undergoes an endothermic transition to modification I at approximately 97 °C. solubilityofthings.comnih.gov DSC can also be used to determine the melting points of the different forms and to study the thermal stability of cocrystals. nih.gov For example, the melting point of a cocrystal of 2C4NBA and nicotinamide was found to be higher than that of the individual components, indicating enhanced thermal stability. nih.gov

TGA provides information about the thermal stability and decomposition of the compound by measuring the change in mass as a function of temperature. For solvates of 2C4NBA, TGA can be used to determine the temperature at which the solvent is lost.

Table 4: Thermal Analysis Data for this compound Polymorphs

| Polymorph | Transition | Temperature (°C) |

|---|---|---|

| Modification II | Transition to Modification I | ~97 |

This table summarizes the key phase transition temperature observed for the polymorphs of this compound as determined by DSC. solubilityofthings.comnih.gov

Computational Chemistry and Molecular Modeling

Computational methods provide valuable insights into the properties and behavior of this compound at the molecular level, complementing experimental findings.

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. For this compound, MD simulations have been employed to investigate its association and interactions in different solvents, corroborating spectroscopic observations. actachemicamalaysia.com

Preliminary results from MD simulations have shown that in less polar solvents, 2C4NBA tends to form hydrogen-bonded dimers. actachemicamalaysia.com In contrast, in polar solvents, the simulations reveal a greater degree of interaction between the 2C4NBA molecules and the solvent molecules. actachemicamalaysia.com In these polar environments, the formation of π-π stacking dimers has also been observed. actachemicamalaysia.com These simulations provide a dynamic picture of the solute-solvent and solute-solute interactions that govern the behavior of 2C4NBA in solution. Molecular modeling calculations have also been used to support the relative stability of cocrystal interactions compared to the pure compounds. nih.gov

Table 5: Summary of this compound Behavior in Solution from MD Simulations

| Solvent Polarity | Predominant Interaction |

|---|---|

| Less Polar | Hydrogen-bonded dimers |

| Polar | Association with solvent molecules, π-π stacking dimers |

This table summarizes the observed behavior of this compound in different solvent environments based on molecular dynamics simulations. actachemicamalaysia.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic properties and predicting the reactivity of this compound. Theoretical studies, often employing methods like Density Functional Theory (DFT), provide a molecular-level understanding of its structure. The analysis of the molecular electrostatic potential (MEP) is a key component of these calculations. The MEP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the most negative potential is typically localized around the oxygen atoms of the carboxylic acid and nitro groups, indicating these are the primary sites for electrophilic attack. Conversely, positive potential is found near the hydrogen atoms, particularly the acidic proton of the carboxyl group.

In Silico Designing for Derivative Synthesis and Structure-Activity Relationships (SAR)

This compound serves as a valuable starting scaffold for the in silico design and subsequent synthesis of novel derivatives with potential therapeutic applications. Researchers have utilized this parent compound to generate libraries of new molecules, particularly benzamide (B126) derivatives, which are then evaluated computationally for their potential biological activities before undertaking chemical synthesis. nih.govtandfonline.com This rational design approach significantly streamlines the drug discovery process.

In several studies, derivatives were designed and synthesized by reacting this compound to form intermediates like 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid, which were then further modified. nih.gov Molecular docking and molecular dynamics simulations are prominent in silico techniques used to predict how these derivatives will bind to specific biological targets, such as enzymes implicated in diabetes like α-glucosidase and α-amylase. tandfonline.comnih.gov

These computational predictions guide the synthesis of the most promising candidates, whose biological activities are then confirmed through in vitro assays. The resulting data is used to establish Structure-Activity Relationships (SAR), which correlate specific structural features with biological potency. For instance, studies on a series of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives revealed that substituents on the phenyl ring significantly influence inhibitory activity. tandfonline.comnih.gov It was found that compounds bearing both an electron-donating group (like -CH₃) and an electron-withdrawing group (-NO₂) on the phenyl ring exhibited potent inhibition against the target enzymes. nih.govresearchgate.net

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are also a critical part of the design process, helping to identify candidates with favorable drug-like properties, such as good solubility and low toxicity profiles. nih.govresearchgate.net

| Derivative Class | Target Enzymes | Key SAR Finding | Reference |

|---|---|---|---|

| N-(alkyl/aryl)-2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamides | α-glucosidase | A 2-CH₃-5-NO₂ substitution on the phenyl ring resulted in the most active compound. | nih.govresearchgate.net |

| N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamides | α-glucosidase, α-amylase | Compounds with 2-methyl-4-nitrophenyl and 2-methyl-5-nitrophenyl substitutions were highly potent inhibitors. | tandfonline.comnih.gov |

Prediction of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The solid-state architecture of this compound and its cocrystals is dictated by a network of diverse intermolecular interactions. Computational and crystallographic studies have been essential in identifying and quantifying these non-covalent forces. researchgate.netacs.org

Hydrogen Bonding: The most prominent interaction is the strong O—H···O hydrogen bond that forms a classic centrosymmetric dimer between the carboxylic acid groups of two adjacent molecules. researchgate.net In addition to this primary synthon, weaker hydrogen bonds, such as C—H···O interactions involving the oxygen of the nitro group, play a significant role in stabilizing the three-dimensional crystal packing. researchgate.netacs.org In cocrystals and molecular salts formed with other molecules like nicotinamide or aminopyridines, additional hydrogen bonds like N—H···O are observed. acs.orgnih.gov

π-π Stacking: Aromatic π-π stacking interactions are another crucial stabilizing force, occurring between the electron-rich π systems of adjacent benzene rings. researchgate.netresearchgate.net These interactions, which can be visualized using Hirshfeld surface analysis, contribute to the formation of layered structures in the crystal. researchgate.netnih.gov The centroid-to-centroid distance between stacked rings is a key parameter used to characterize these interactions, with typical distances observed around 3.4 Å. acs.org

| Interaction Type | Description | Example(s) from Literature | Reference |

|---|---|---|---|

| Hydrogen Bonding | Strong interaction involving an acidic hydrogen and an electronegative atom. | Carboxylic acid O—H···O dimers; C—H···O bonds to the nitro group; N—H···O in cocrystals. | researchgate.netacs.org |

| Halogen Bonding | Non-covalent interaction involving a halogen atom as an electrophilic center. | C–H···Cl hydrogen bonds; Cl···O interactions; Cl···Cl contacts. | acs.orgresearchgate.net |

| π-π Stacking | Attractive, non-covalent interaction between aromatic rings. | Stacking between benzene rings of adjacent molecules with centroid-centroid distances of ~3.4 Å. | researchgate.netacs.orgresearchgate.net |

Biological and Medicinal Chemistry Research on 2 Chloro 4 Nitrobenzoic Acid and Its Derivatives

Biological Activities of 2C4NBA

2C4NBA itself has been identified as a compound with notable biological properties. Research has highlighted its potential as an antiviral and anticancer agent, as well as a modulator of the immune system. chemicalbook.comnih.gov

Anti-HIV and Immune Modulatory Properties

2-Chloro-4-nitrobenzoic acid is recognized as an antiviral agent with specific applications in the treatment of HIV infection. acs.org It is also known to enhance the immune response in individuals with immune deficiency diseases. acs.org The mechanism behind its immune-modulatory effects is linked to its role as an inhibitor of pathways that control the maturation and function of dendritic cells, which are crucial for initiating immune responses. nih.gov By modulating these pathways, 2C4NBA can help trigger robust and broad-based immune reactions against pathogens like HIV. nih.gov

Studies have shown that modifying the immune signaling in dendritic cells, for instance by silencing the A20 protein which is a feedback inhibitor, can lead to a more potent anti-HIV immune response. nih.gov This suggests that compounds like 2C4NBA, which can influence such signaling, hold promise for developing more effective HIV vaccines and therapies. nih.gov The ability to induce both systemic and mucosal immunity is a critical goal in HIV vaccine development, and research indicates that manipulating dendritic cell activity is a viable strategy to achieve this. nih.gov

Potential as an Anti-inflammatory and Antibacterial Agent

The structural framework of this compound is a key component in the synthesis of various derivatives that exhibit significant anti-inflammatory and antibacterial properties. nih.govsolubilityofthings.com While 2C4NBA itself is a precursor, its derivatives have been the primary focus of research in these areas. nih.govontosight.ai For instance, certain benzamide (B126) derivatives of 2C4NBA have shown promise as anti-inflammatory agents. nih.gov The synthesis of these derivatives often involves reacting 2C4NBA with other chemical moieties to create compounds with enhanced biological activity. nih.gov

In terms of antibacterial applications, derivatives such as 2-chloro-4-nitrobenzoylamino acid methyl esters and their corresponding hydrazides have been synthesized and tested against various microorganisms. nih.gov Studies have revealed that derivatives incorporating phenylalanine and tyrosine residues are particularly effective against several bacterial strains, including Bacillus subtilis and Escherichia coli. nih.gov The synthesis of these compounds typically employs methods like the carbodiimide (B86325) and azide (B81097) techniques to link the 2C4NBA core with amino acid or dipeptide fragments. nih.gov

Anti-cancer Properties

This compound (2C4NBA) has been identified as a promising agent in cancer therapy, with research highlighting its potential as an anti-cancer compound. chemicalbook.comnih.gov The core structure of 2C4NBA serves as a versatile scaffold for developing new anti-cancer drugs. mdpi.com Its derivatives, particularly metal complexes, have been a significant area of investigation.

For example, two novel copper(II) complexes using 4-chloro-3-nitrobenzoic acid (a structurally related isomer) as the primary ligand have been synthesized and evaluated for their anticancer activity. mdpi.com These complexes, specifically [Cu(ncba)4(phen)] and [Cu(ncba)4(bpy)], have demonstrated the ability to interact with and bind to calf thymus DNA (CT-DNA) and human serum albumin (HSA). mdpi.com The interaction with DNA, in particular, is a key mechanism for many anticancer drugs, as it can disrupt cancer cell replication and lead to cell death. mdpi.com These copper complexes were found to bind to DNA through intercalation, a process where the molecule inserts itself between the base pairs of the DNA helix. mdpi.com This interaction was confirmed through various spectroscopic and viscometric studies. mdpi.com

The development of non-platinum-based anticancer drugs is a critical area of research due to the side effects and resistance associated with current platinum-based therapies like cisplatin. mdpi.com Copper, being an essential micronutrient, offers a potentially safer alternative. mdpi.com The promising results from these copper(II) complexes underscore the potential of 2C4NBA and its derivatives in the design of new and more effective anticancer treatments. mdpi.com

Structure-Activity Relationship (SAR) Studies of 2C4NBA Derivatives

The biological efficacy of derivatives of this compound is intricately linked to their chemical structures. Structure-activity relationship (SAR) studies are crucial in understanding how different functional groups and their positions on the molecular scaffold influence the compound's biological activity.

Correlation of Substituents with Biological Efficacy

The biological activity of 2C4NBA derivatives is highly dependent on the nature and position of their substituents. For instance, in the context of antibacterial agents, the presence of specific amino acid residues, such as phenylalanine and tyrosine, has been shown to enhance the antimicrobial activity of 2-chloro-4-nitrobenzoylamino acid derivatives. nih.gov

In the development of anti-inflammatory agents, the positioning of chloro and amino groups is critical. Tolfenamic acid, an analog, demonstrates anti-inflammatory effects through COX-2 inhibition, highlighting the importance of the specific arrangement of these functional groups. Furthermore, modifying the nitro group, a key feature of the parent compound, can have a significant impact. The nitro group is thought to enhance receptor binding through polar interactions but may also contribute to cytotoxicity. Replacing the nitro group with a cyano group, for example, has been shown to reduce cytotoxicity while maintaining receptor affinity in certain derivatives.

The introduction of multiple halogen atoms, such as in 5-Chloro-2-((4-chlorophenyl)amino)benzoic acid, can lead to stronger intermolecular forces, as indicated by higher melting points. These structural modifications can redirect the biological activity of the compound. For example, the fusion of an acridine (B1665455) ring to the structure can shift the activity from neurological to antioxidant.

Design and Synthesis of Novel Derivatives with Enhanced Bioactivity

The design and synthesis of new derivatives of this compound are guided by the insights gained from SAR studies. The goal is to create novel compounds with improved biological activity and reduced side effects.

A common strategy involves the synthesis of a series of related compounds with systematic variations in their chemical structure. For example, a series of 2-chloro-4-nitrobenzoylamino acid methyl esters and their corresponding hydrazides and dipeptide derivatives were synthesized to explore their antimicrobial potential. nih.gov These syntheses were achieved using established chemical methods like the carbodiimide and azide methods. nih.gov

Similarly, in the pursuit of new antidiabetic agents, researchers have prepared 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid from this compound. nih.gov This intermediate was then reacted with various amines to produce a library of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. nih.gov The structures of these new compounds were confirmed using spectroscopic techniques such as IR, 1H NMR, and 13C NMR. nih.gov This systematic approach allows for the evaluation of a wide range of structural modifications and their impact on biological activity, ultimately leading to the identification of lead compounds for further development.

Molecular Docking and Dynamics Simulations in Drug Discovery

Molecular docking and dynamics simulations are essential computational techniques in modern drug discovery, allowing scientists to predict the interaction between a potential drug molecule and its biological target, such as a protein or enzyme. These methods provide critical insights into binding affinity and conformational stability, guiding the design of more effective therapeutic agents.

In the field of medicinal chemistry, derivatives of this compound are synthesized and evaluated for various biological activities. For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which are synthesized from this compound, have been investigated as potential antidiabetic agents. nih.gov Molecular docking simulations were performed to understand how these synthesized compounds interact with target enzymes. researchgate.net The studies revealed that the derivatives engaged in hydrogen bonding, electrostatic, and hydrophobic interactions within the active sites of the target proteins. researchgate.net Molecular dynamics simulations further confirmed the stability of the interactions between the most promising compound and the target enzyme over time. nih.gov

Table 1: Summary of Molecular Modeling Studies on this compound Derivatives

| Derivative Series | Therapeutic Target | Computational Method | Key Findings |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl)-N-(alkyl/aryl)-4-nitrobenzamides | α-glucosidase | Molecular Docking & Molecular Dynamics | Binding energies ranged from -8.0 to -9.7 kcal/mol; interactions involved hydrogen bonding and hydrophobic interactions with key amino acid residues. researchgate.net |

Pharmaceutical Applications

Role as a Pharmaceutical Intermediate (e.g., for Rivanol)

This compound serves as a crucial building block, or intermediate, in the synthesis of other pharmaceutically active compounds. google.comsolubilityofthings.com Its most prominent role is as a precursor in the production of Rivanol (ethacridine lactate), an antiseptic agent. google.com The synthesis involves transforming this compound into a more complex molecular structure. While specific synthesis pathways can vary, a common approach involves reacting a derivative, 2-p-ethoxyanilino-4-nitrobenzoic acid, with phosphorus oxychloride to facilitate the formation of the core acridine structure of Rivanol. google.com This highlights the compound's importance in creating medicines with established therapeutic uses. google.com

Development of Pharmaceutical Cocrystals for Improved Drug Properties

Pharmaceutical cocrystals are multi-component crystalline solids composed of an active pharmaceutical ingredient (API) and a pharmaceutically acceptable coformer. nih.gov This crystal engineering approach can enhance the physicochemical properties of a drug, such as solubility, stability, and bioavailability, without altering its molecular structure. nih.govrsc.org

This compound has been successfully used both as an API and as a coformer in the development of pharmaceutical cocrystals. nih.govnih.gov As an API with potential antiviral and anti-cancer properties, it was co-crystallized with nicotinamide (B372718). nih.govchemicalbook.com The resulting 1:1 cocrystal exhibited a higher melting point than either of the individual components, indicating greater thermal stability. nih.gov

The compound also functions as a coformer. Researchers have synthesized a series of binary complexes, including three cocrystals and two molecular salts, by combining this compound with other compounds of pharmaceutical relevance. nih.govresearchgate.net These studies demonstrate the utility of this compound in creating novel solid forms of drugs with potentially improved characteristics. researchgate.netacs.org

Table 2: Examples of Cocrystals and Molecular Salts of this compound (2c4n)

| Coformer | Molar Ratio (2c4n:Coformer) | Complex Type |

| Nicotinamide nih.gov | 1:1 | Cocrystal |

| Isonicotinamide nih.gov | 1:1 | Cocrystal |

| 3,3-diethylpyridine-2,4(1H,3H)-dione nih.gov | 2:1 | Cocrystal |

| Pyrrolidin-2-one nih.gov | 1:1 | Cocrystal |

| 2-Aminobenzoic acid acs.org | 1:1 | Molecular Salt |

| 2-Aminopyridine acs.org | 1:1 | Molecular Salt |

| 2-Carboxypiperidinium nih.gov | 1:1 | Molecular Salt |

| (2-hydroxyethyl)ammonium nih.gov | 1:1 | Molecular Salt |

Consideration as a Preservative Antiseptic

In addition to its role as an intermediate for the antiseptic Rivanol, this compound itself has been considered for use as a preservative and antiseptic agent. google.com Its chemical structure, featuring nitro and chloro substituents on a benzoic acid framework, suggests potential antimicrobial properties. While it is more widely utilized as a synthetic precursor, its potential intrinsic bioactivity as a preservative warrants consideration. google.com

Analytical Applications in Research and Industry

Use as a Calibrant or Standard in Spectrometric Methods

In analytical chemistry, the use of well-characterized compounds as standards is fundamental for the validation and calibration of analytical methods, ensuring the accuracy and comparability of results. 2-Chloro-4-nitrobenzoic acid serves as an important reference material in this capacity. bldpharm.com

High-purity 2C4NBA is commercially available, often with an assay of 98% or higher, which is a prerequisite for its use as a standard. sigmaaldrich.com Its distinct spectral properties across various spectrometric techniques make it a useful compound for instrument calibration and method validation. While specific widespread applications as a formal calibrant are not extensively documented in publicly available literature, its well-defined spectral characteristics in Infrared (IR), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy support its role as a reference compound for qualitative identification. nih.gov For instance, the infrared spectrum of 2C4NBA can be used to differentiate it from its polymorphs. nbinno.com

The availability of detailed spectral data allows laboratories to verify the identity and purity of their own 2C4NBA samples or to use it as a benchmark compound when developing new analytical methods for related nitroaromatic acids.

Table 1: Spectrometric Data for this compound

| Property | Value |

| Molecular Formula | C₇H₄ClNO₄ |

| Molecular Weight | 201.56 g/mol |

| CAS Number | 99-60-5 |

| Purity (Typical) | >98.0% |

This table summarizes the fundamental properties of this compound relevant to its use as an analytical standard.